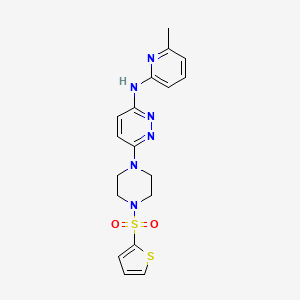

N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Amination in Synthesis

A general methodology for the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids showcases the utility of electrophilic amination, accommodating various functional groups encountered in amino acid side chains. This process is crucial for synthesizing cyclic piperazic acid derivatives, highlighting the compound's role in complex molecule synthesis (Hannachi et al., 2004).

Solid Phase Synthesis of Aminopyridazines

Innovative resin-bound thiophenols have been utilized for the solid-phase synthesis of aminopyridazines, demonstrating an efficient approach to introduce diversity into the molecule through nucleophilic amines without the need for oxidation to sulfones (Parrot et al., 1999).

Optical and Electron Donor Properties

The study of trisheterocyclic systems with electron-donating amino groups has provided insights into the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. This research is pivotal for understanding the structure-dependent fluorescence properties and the role of electron donors in modifying optical behaviors (Palion-Gazda et al., 2019).

Cyclization-Dehydrosulfonylation/Reduction Sequences

An alternative synthetic approach for creating pharmaceutically useful pyridopyrazines via a Brønsted acid-mediated strategy emphasizes the compound's utility in drug synthesis. This method streamlines the production of substituted pyrazinones, showcasing the compound's versatility in medicinal chemistry (Rao & Ramanathan, 2017).

Anticancer Activity of Piperazine-2,6-dione Derivatives

The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the compound's potential in therapeutic applications. These derivatives have shown efficacy against various cancer cell lines, indicating the compound's role in developing new anticancer agents (Kumar et al., 2013).

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S2/c1-14-4-2-5-15(19-14)20-16-7-8-17(22-21-16)23-9-11-24(12-10-23)28(25,26)18-6-3-13-27-18/h2-8,13H,9-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJCJFHODXJMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)

![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2615813.png)

![1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2615815.png)

![6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615816.png)

![4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2615821.png)